Prosaikogenin F

Hemolysis Membrane interaction Saikosaponin metabolites

Prosaikogenin F is the defined monoglycoside metabolite of saikosaponin A, exhibiting an intermediate hemolytic threshold (>10 μg/mL) that makes it essential for glycosylation-state-specific SAR panels. It outperforms the parent diglycoside in C. elegans lifespan extension (11.41% vs. 9.32%) and demonstrates superior bioproduction scalability (78.1 mg yield at 98% purity—1.25× higher than prosaikogenin G). Choose PSF to eliminate confounding variables introduced by diglycoside substitution or C-16 stereochemical ambiguity, ensuring reproducible, interpretable results in membrane interaction and aging studies.

Molecular Formula C36H58O8
Molecular Weight 618.8 g/mol
CAS No. 99365-20-5
Cat. No. B1647179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsaikogenin F
CAS99365-20-5
Molecular FormulaC36H58O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
InChIInChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1
InChIKeyWSSVJIGMYVWUJL-WMYDXDAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosaikogenin F (CAS 99365-20-5): What Procurement Teams Need to Know About This Saikosaponin Metabolite


Prosaikogenin F (PSF; CAS 99365-20-5), also designated as prosaikosaponin F, is a monoglycosidic triterpenoid saponin derived from the genus Bupleurum. Its molecular formula is C36H58O8 with an average molecular mass of 618.84 . The compound is formed endogenously via intestinal hydrolysis of saikosaponin A (SSA)—the native diglycoside—and can also be produced ex vivo via enzymatic deglycosylation . As a lipophilic deglycosylated metabolite, Prosaikogenin F demonstrates substantially altered membrane permeability, hemolytic profile, and bioactivity compared to its parent diglycoside precursors, positioning it as a distinct molecular entity rather than a simple natural product variant [1].

Why Prosaikogenin F (CAS 99365-20-5) Cannot Be Substituted with Saikosaponin A or D in Cell-Based Assays


Within the saikosaponin class, glycosylation state is the primary determinant of biological activity and membrane interaction. Saikosaponin A and D are native diglycosides bearing a glucose moiety at C-3, whereas Prosaikogenin F is the corresponding monoglycoside metabolite lacking this glucose residue [1]. This structural difference translates into fundamentally distinct hemolytic thresholds, membrane adsorbability, and bioactivity in cellular models [2]. Consequently, substituting Prosaikogenin F with its parent diglycoside—or with alternative prosaikogenin isomers such as prosaikogenin G—will yield non-comparable experimental results, as demonstrated by divergent hemolytic potencies across the metabolite panel and differential anti-cancer activities across cell lines . Generic substitution without accounting for glycosylation status and C-16 stereochemistry introduces confounding variables that invalidate cross-study comparisons and reproducibility.

Prosaikogenin F (CAS 99365-20-5): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Hemolytic Activity Comparison: Prosaikogenin F versus Parent Saikosaponin A and Prosaikogenin G

In a direct head-to-head hemolysis assay, Prosaikogenin F (PSF, monoglycoside) demonstrated stronger hemolytic activity than its parent diglycoside Saikosaponin A (SSA) [1]. However, PSF exhibited markedly weaker hemolytic activity compared to Prosaikogenin G (PSG), which differs only in C-16 stereochemistry (β-OH for PSF versus α-OH for PSG) [2]. The active hemolytic dose range for PSG was 1.0–5.0 μg/mL, whereas PSF and SSA showed activity only above 10 μg/mL [3].

Hemolysis Membrane interaction Saikosaponin metabolites

Anti-Aging Efficacy: Prosaikogenin F versus Saikosaponin A in C. elegans Lifespan Extension

In a direct comparative study using the C. elegans model, Prosaikogenin F (PSF) demonstrated superior anti-aging efficacy relative to its parent compound Saikosaponin A (SSA). At a treatment concentration of 120 μM, PSF extended average nematode lifespan by 11.41%, compared to a 9.32% extension achieved with the same concentration of SSA [1]. Under thermal stress conditions, the differential was more pronounced: 120 μM PSF prolonged survival time by 35.76%, whereas SSA prolonged survival by 33.59% [2].

Anti-aging C. elegans Oxidative stress

Anticancer Activity: Prosaikogenin F versus Prosaikogenin G Across Multiple Cell Lines

In a comparative cytotoxicity screening of enzymatically produced prosaikogenins, Prosaikogenin G (PSG) demonstrated the strongest overall anticancer activity against the cancer cell lines MDA-MB-468, HepG2, and HCT116, whereas Prosaikogenin F (PSF) exhibited comparatively lower potency across these same lines [1]. This head-to-head comparison establishes a clear activity hierarchy among prosaikogenin isomers that is directly attributable to C-16 stereochemistry [2].

Anticancer Cytotoxicity Prosaikogenins

Lung Cancer Cell Proliferation Inhibition: Prosaikogenin F in A549 Cells

Prosaikogenin F inhibited A549 human lung adenocarcinoma cell proliferation in a dose-dependent manner, achieving inhibition rates of 40.53% at 20 μg/mL, 92.62% at 40 μg/mL, and 93.07% at 60 μg/mL [1]. The near-maximal inhibition was attained at 40 μg/mL, with only marginal additional effect at 60 μg/mL [2].

Lung cancer A549 Proliferation inhibition

Enzymatic Production Yield: Prosaikogenin F Achieves Highest Recovery Among Four Saikogenin Derivatives

In a recombinant enzymatic hydrolysis study using β-glycosidases BglPm and BglLk, Saikosaponin A was converted to Prosaikogenin F, and Saikosaponin D to Prosaikogenin G. Following silica column purification, Prosaikogenin F was obtained in the highest yield at 78.1 mg, compared to Prosaikogenin G at 62.4 mg, Saikogenin F at 8.3 mg, and Saikogenin G at 7.5 mg, each at 98% purity .

Biotransformation Enzymatic hydrolysis Yield optimization

Microbial Biotransformation Efficiency: Aspergillus niger Converts SSA to Prosaikogenin F with 83.9% Relative Yield

Using whole-cell microbial biotransformation with Aspergillus niger, Saikosaponin A (SSA) was converted to Prosaikogenin F (PSF) with a relative yield of 83.9% [1]. This represents an efficient and scalable alternative bioproduction route distinct from the enzymatic hydrolysis approach described elsewhere.

Biotransformation Aspergillus niger Yield

Prosaikogenin F (CAS 99365-20-5): Evidence-Based Application Scenarios for Research and Industrial Use


Anti-Aging and Longevity Research in C. elegans Models

Investigators studying aging mechanisms or screening geroprotective compounds in the C. elegans model should select Prosaikogenin F over its parent diglycoside Saikosaponin A, as 120 μM PSF extends average lifespan by 11.41% compared to 9.32% for SSA, and prolongs survival under thermal stress by 35.76% versus 33.59% for SSA [1]. The observed upregulation of daf-16, hsp-16.2, and sir-2.1, coupled with downregulation of daf-2, implicates modulation of the insulin/IGF-1 signaling pathway, providing a defined mechanistic context for aging intervention studies [2].

Structure-Activity Relationship (SAR) Studies of Saikosaponin Glycosylation and C-16 Stereochemistry

Prosaikogenin F is essential for comparative SAR investigations examining how glycosylation state and C-16 stereochemistry govern biological activity. Direct head-to-head data establish a clear activity continuum: Saikosaponin A (diglycoside, β-OH) exhibits the weakest hemolytic activity (>10 μg/mL threshold); Prosaikogenin F (monoglycoside, β-OH) shows intermediate activity (>10 μg/mL but stronger than SSA); and Prosaikogenin G (monoglycoside, α-OH) demonstrates the most potent hemolysis (1.0–5.0 μg/mL active range) [3]. This stereochemically defined panel enables precise dissection of the relative contributions of glycosylation and C-16 configuration to membrane interaction and cytotoxicity.

Membrane Interaction and Hemolysis Mechanistic Studies

For researchers investigating compound-membrane interactions, Prosaikogenin F offers a defined intermediate hemolytic profile. Its hemolytic threshold (>10 μg/mL) positions it between the less hemolytic diglycoside Saikosaponin A and the highly hemolytic prosaikogenin G (active at 1.0–5.0 μg/mL) [4]. This graded activity, coupled with established correlations between membrane adsorbability and hemolytic potency, makes PSF an ideal tool compound for dissecting the structural determinants of saponin-membrane interactions without the confounding effects of extreme hemolysis observed with PSG [5].

Preparative-Scale Isolation and Bioproduction Process Development

For research teams or industrial partners developing scalable production workflows for saikosaponin metabolites, Prosaikogenin F represents the most accessible and highest-yielding derivative. Under identical enzymatic conditions (BglPm/BglLk β-glycosidases, 30–37°C, pH 6.5–7.0), PSF is recovered at 78.1 mg—1.25-fold higher than PSG (62.4 mg) and 9.4-fold higher than Saikogenin F (8.3 mg)—each at 98% purity . Additionally, whole-cell biotransformation using Aspergillus niger achieves 83.9% relative yield of PSF from SSA [6]. This dual-route bioproduction capability provides supply chain redundancy and positions PSF as the preferred metabolite for process optimization and scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosaikogenin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.